molecular formula C19H11IN2O2S B5431907 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile

Cat. No. B5431907
M. Wt: 458.3 g/mol
InChI Key: NRXONLUVKUODMT-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile, also known as BIA 10-2474, is a small molecule drug candidate that was developed as a potential treatment for neurological disorders such as chronic pain and anxiety. However, the drug was involved in a clinical trial that resulted in the death of one participant and severe neurological damage in four others, leading to the suspension of the trial and subsequent investigations into its safety and mechanism of action.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound 10-2474 increases the levels of endocannabinoids in the brain, which can lead to pain relief and reduction of anxiety symptoms.
Biochemical and physiological effects:
This compound 10-2474 has been shown to have high affinity and selectivity for FAAH, with an IC50 value of 15 nM. It has also been shown to increase the levels of endocannabinoids such as anandamide in the brain, leading to pain relief and reduction of anxiety symptoms. However, the drug has also been shown to have off-target effects on other enzymes and ion channels, which may contribute to its toxicity.

Advantages and Limitations for Lab Experiments

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 has been used extensively in laboratory experiments to study the endocannabinoid system and its potential as a target for drug development. Its high affinity and selectivity for FAAH make it a useful tool for studying the role of this enzyme in endocannabinoid signaling. However, the drug's toxicity and off-target effects must be taken into account when interpreting the results of experiments using this compound 10-2474.

Future Directions

There are several future directions for research on 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 and its potential as a treatment for neurological disorders. One direction is to identify and develop safer and more selective FAAH inhibitors that do not have off-target effects. Another direction is to study the role of endocannabinoids and the endocannabinoid system in other neurological disorders, such as epilepsy and depression. Additionally, further research is needed to understand the mechanisms underlying the toxicity of this compound 10-2474 and to develop strategies for preventing adverse effects in clinical trials.

Synthesis Methods

The synthesis of 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 involves several steps, including the reaction of 2-aminothiazole with 4-(1,3-benzodioxol-5-yl)butyric acid, followed by the addition of 4-iodobenzaldehyde and acrylonitrile. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 has been studied extensively for its potential as a treatment for chronic pain and anxiety disorders. It has been shown to have high affinity and selectivity for the enzyme fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling in the brain. By inhibiting FAAH, this compound 10-2474 increases the levels of endocannabinoids in the brain, which can lead to pain relief and reduction of anxiety symptoms.

properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11IN2O2S/c20-15-4-1-12(2-5-15)7-14(9-21)19-22-16(10-25-19)13-3-6-17-18(8-13)24-11-23-17/h1-8,10H,11H2/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXONLUVKUODMT-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=C(C=C4)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.